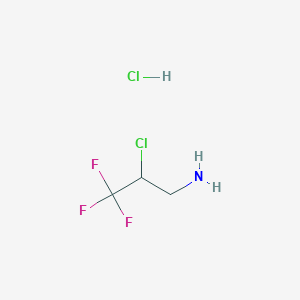

2-Chloro-3,3,3-trifluoropropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,3,3-trifluoropropan-1-amine;hydrochloride, also known as CF3CH2ClNH2·HCl, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used in various fields of research such as medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Chemical Detection and Analysis

- Chemosensitive Chlorophyll Derivatives : 2-Chloro-3,3,3-trifluoropropan-1-amine;hydrochloride is involved in the synthesis of chemosensitive chlorophyll derivatives for optical detection of various amines. This application is significant in detecting primary amines with a primary alkyl group through absorption spectral changes (Tamiaki et al., 2013).

Synthesis and Characterization

- Fluorous (S)- and (R)-1-Phenylethylamines : Research shows the synthesis and characterization of fluorous amines, where 2-Chloro-3,3,3-trifluoropropan-1-amine;hydrochloride is used for the preparation of chiral amines, pivotal in pharmaceutical and chemical research (Szabó et al., 2006).

Pharmaceutical and Agrochemical Compound Design

- Trifluoromethylation of Aryl Chlorides : The trifluoromethyl group, related to 2-Chloro-3,3,3-trifluoropropan-1-amine;hydrochloride, plays a crucial role in the design of pharmaceutical and agrochemical compounds. This compound increases electron density, affecting molecular interactions with proteins (Cho et al., 2010).

Material Science

- Chitosan Hydrogels Cross-linking : This compound is used in the synthesis of chitosan hydrogels cross-linked with derivatives. These hydrogels have applications in drug delivery, showcasing temperature-responsive swelling ratio and influencing drug release behavior (Karimi et al., 2018).

Organic Synthesis

- Preparation of β-Substituted-trifluoromethyl-ethenes : It is used in the efficient base-promoted reaction with various nucleophiles, creating valuable intermediates in chemical discovery. This includes conversion to pyrrolidines through dipolar cycloaddition reactions (Meyer & El Qacemi, 2020).

properties

IUPAC Name |

2-chloro-3,3,3-trifluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF3N.ClH/c4-2(1-8)3(5,6)7;/h2H,1,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSINOVSUYWZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)

![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)